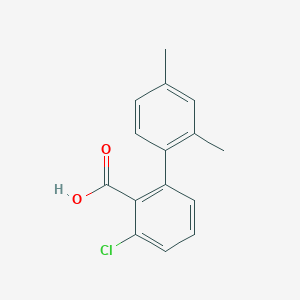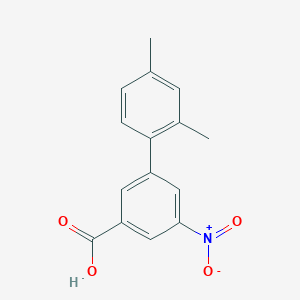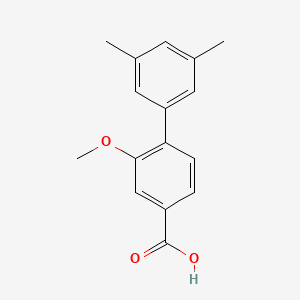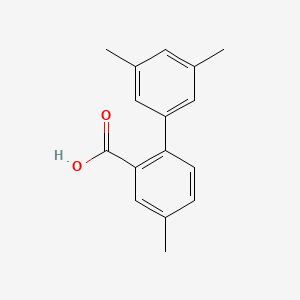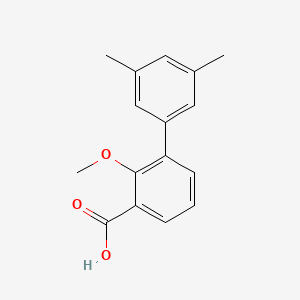
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% (abbreviated as 3,5-DMPA) is a synthetic organic compound with a phenolic structure. It is a white powder with a melting point of 125-127 °C and a specific gravity of 1.15-1.17 g/cm3. 3,5-DMPA has a wide range of applications in scientific research and is commonly used as a reagent in organic synthesis. It is also used as a starting material in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has been used in a wide range of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a scavenger in the purification of organic compounds.
Mécanisme D'action
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is an aromatic compound with a phenolic structure. It is believed to act as an antioxidant and can scavenge free radicals, which can reduce oxidative damage to cells and tissues. It is also believed to have anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative damage to cells and tissues by scavenging free radicals. It has also been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent, is easy to synthesize, and can be stored for long periods of time. It is also non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. The main limitation of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% in scientific research are still being explored. Further research is needed to determine its effects on other biochemical and physiological processes, as well as its potential therapeutic applications. In addition, further research is needed to determine its effectiveness as an antioxidant and its potential to inhibit the growth of certain types of cancer cells. Finally, further research is needed to improve the solubility of 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% in water, which would make it more useful in aqueous solutions.
Méthodes De Synthèse
3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3,5-dimethylphenol (DMP) with 2-methoxybenzoyl chloride (MBC) in the presence of a base such as sodium hydroxide (NaOH). This reaction produces 3-(3,5-Dimethylphenyl)-2-methoxybenzoic acid, 95% and hydrochloric acid (HCl) as by-products. The reaction is carried out in an inert atmosphere, such as nitrogen gas, to prevent oxidation of the reactants.
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16(17)18)15(13)19-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWOOVTSQIMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689025 |
Source


|
| Record name | 2-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261929-81-0 |
Source


|
| Record name | 2-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








